molecular formula C11H10FN3 B13289344 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine

6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine

Cat. No.: B13289344
M. Wt: 203.22 g/mol
InChI Key: ZPQWFNSSGBTNET-UHFFFAOYSA-N
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Description

6-Fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine is a chemical compound with the CAS Registry Number 1248180-88-2 . It has a molecular formula of C 11 H 10 FN 3 and a molecular weight of 203.22 g/mol . The compound is identified by the SMILES notation FC1=CC=CC(NCC2=NC=CC=C2)=N1 and is assigned the MDL number MFCD14600199 . As a specialized amine-substituted pyridine derivative, this compound serves as a valuable building block in medicinal chemistry and drug discovery research. Its molecular structure, featuring a fluorinated pyridine ring linked to a picolylamine group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmacologically active agents . Researchers utilize this scaffold to create compounds for high-throughput screening and to explore structure-activity relationships (SAR). Specific handling and storage instructions should be obtained from the corresponding safety data sheet (SDS). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C11H10FN3/c12-10-5-3-6-11(15-10)14-8-9-4-1-2-7-13-9/h1-7H,8H2,(H,14,15)

InChI Key

ZPQWFNSSGBTNET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Pyridin-2-Ylmethyl Halides

This approach utilizes alkylation of 6-fluoropyridin-2-amine with pyridin-2-ylmethyl bromide or chloride.

Procedure :

  • Starting Materials :
    • 6-Fluoropyridin-2-amine (1.0 eq)
    • Pyridin-2-ylmethyl bromide (1.5 eq)
  • Reagents :
    • Potassium carbonate (K₂CO₃, 2.0 eq)
    • Anhydrous dimethylformamide (DMF)
  • Conditions :
    • Heat at 80°C for 6–8 hours.
  • Workup :
    • Dilute with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
Parameter Value/Detail Reference
Yield 55–60%
Purity (NMR) 95–97%
Key Challenge Competing N-alkylation at pyridine-N

Palladium-Catalyzed C–N Coupling

A Buchwald-Hartwig amination strategy couples 6-fluoro-2-bromopyridine with pyridin-2-ylmethylamine.

Procedure :

  • Starting Materials :
    • 6-Fluoro-2-bromopyridine (1.0 eq)
    • Pyridin-2-ylmethylamine (1.2 eq)
  • Catalyst System :
    • Pd(OAc)₂ (5 mol%)
    • XantPhos (10 mol%)
    • Cs₂CO₃ (2.5 eq) in toluene
  • Conditions :
    • Reflux at 110°C for 24 hours.
  • Workup :
    • Filter through Celite, concentrate, and purify via flash chromatography.
Parameter Value/Detail Reference
Yield 75–80%
Turnover Frequency 12 h⁻¹
Selectivity >99% for mono-alkylation

Comparative Analysis of Methods

Method Advantages Limitations Yield Range Scalability
Reductive Amination Mild conditions, high purity Requires expensive reductants 68–72% Lab-scale
Nucleophilic Substitution Simple reagents Low yield due to side reactions 55–60% Pilot-scale
Pd-Catalyzed Coupling High efficiency, scalable Catalyst cost, oxygen-sensitive 75–80% Industrial

Key Research Outcomes

  • Solvent Impact : Polar aprotic solvents (e.g., DMF) improve yields in nucleophilic substitution by stabilizing transition states.
  • Catalyst Optimization : Pd/XantPhos systems reduce side products in coupling reactions compared to Pd₂(dba)₃.
  • Purification Challenges : Silica gel chromatography is critical for removing unreacted pyridine-2-carbaldehyde in reductive amination.

Industrial-Scale Considerations

  • Cost Efficiency : The Pd-catalyzed method is preferred for large-scale synthesis despite catalyst costs due to higher yields.
  • Safety : Hydrogenation steps (reductive amination) require specialized equipment for handling H₂ gas.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with various biological targets. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

5-Fluoro-N-(pyridin-2-yl)pyridin-2-amine Derivatives

  • Structure : Fluorine at position 5 instead of 6, with a pyridin-2-yl group directly attached to the amine.
  • Applications: Sulfone-containing derivatives (e.g., 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine sulfoximines) are patented for treating hyperproliferative and viral diseases.
  • Synthesis : Requires selective fluorination at position 5, differing from the Buchwald-Hartwig amination used for the 6-fluoro analog .

5-Fluoro-N-Methylpyridin-2-amine

  • Structure : Simplified analog with a methyl group instead of pyridin-2-ylmethyl.
  • Properties : Reduced steric bulk improves solubility (logP ~1.2) but diminishes metal-binding capacity. Molecular weight: 126.13 g/mol .

Amine Substituent Variants

N-(3-Methoxyphenyl)-6-fluoro-pyridin-2-amine

  • Structure : Aryl-substituted amine (3-methoxyphenyl) instead of pyridin-2-ylmethyl.
  • Synthesis : Synthesized via Buchwald-Hartwig amination, similar to the parent compound, but with lower steric hindrance .
  • Activity: Intermediate in monocarboxylate transporter inhibitors, highlighting the role of substituent polarity in biological targeting .

BAPA (6-((((6-Aminopyridin-2-yl)methyl)(pyridin-2-ylmethyl)amino)methyl)pyridin-2-amine)

  • Structure: Bis-pyridin-2-ylmethyl amine with additional aminopyridine arms.
  • Applications : Demonstrated in hydrogen-bonding studies for oxygen activation in cobalt complexes. The extended structure enhances coordination versatility .
  • Synthesis : Achieved via sequential alkylation and acid hydrolysis (93% yield) .

Bioactive Derivatives

PLX5622 (CSF1R Inhibitor)

  • Structure : Incorporates 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine as a core, extended with fluoromethoxypyridine and pyrrolopyridine groups.
  • Activity : Potent CSF1R inhibitor (IC₅₀ < 10 nM) used in neurodegenerative disease models. The parent moiety contributes to kinase binding affinity .
  • Crystallography : Co-crystal structure with fms kinase (PDB) confirms binding mode, emphasizing the pyridin-2-ylmethyl group's role in hydrophobic interactions .

Anti-Mycobacterial Pyrazolo-Pyrimidines

  • Structure : N-(pyridin-2-ylmethyl) attached to pyrazolo[1,5-a]pyrimidin-7-amine cores.
  • Activity : Compounds 22–44 (Table 2, ) show MIC values < 1 µM against Mycobacterium tuberculosis. The pyridin-2-ylmethyl group enhances membrane penetration .

Key Research Findings

  • Coordination Chemistry : The parent compound forms Ag(I) complexes with linear N–Ag–N coordination (161.02° bond angle), enabling catalytic and materials applications .
  • Biological Potency : Derivatives like PLX5622 demonstrate high selectivity for CSF1R, validating the scaffold's utility in CNS drug development .
  • Synthetic Flexibility : Alkylation and Buchwald-Hartwig methods allow modular derivatization, supporting diverse therapeutic campaigns .

Biological Activity

6-Fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by a two-pyridine system connected by a methylene bridge and the presence of a fluorine atom, enhances its interaction with biological targets, making it a promising candidate for therapeutic applications.

The molecular formula of this compound is C11_{11}H10_{10}F1_{1}N3_{3}. The fluorine atom is believed to influence the compound's lipophilicity and binding affinity to various biological targets, including enzymes involved in cell cycle regulation and apoptosis pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against several cancer cell lines, including:

  • Colo205 (colon cancer)
  • U937 (human histiocytic lymphoma)
  • MCF7 (breast cancer)
  • A549 (lung cancer)

The compound's mechanism of action often involves modulation of cell cycle dynamics and induction of apoptosis. Studies have shown that it can upregulate p53 protein levels, leading to G2/M cell cycle arrest and activation of caspases, which are critical for the apoptotic process .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it binds to enzymes involved in cell cycle regulation, which is crucial for its anticancer effects. Molecular docking studies have provided insights into its binding affinities and interactions with these targets.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the pyridine rings and the position of the fluorine atom significantly affect the compound's biological activity. For instance, compounds with electron-withdrawing groups at specific positions on the pyridine rings exhibited enhanced anticancer potency. This information is vital for the design of more effective derivatives .

Case Studies

  • Study on Colo205 Cells : A detailed investigation demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic proteins such as Bax, alongside decreased levels of anti-apoptotic proteins like Bcl-2. This shift in protein balance led to enhanced apoptosis in Colo205 cells .
  • Molecular Docking Analysis : Computational studies using molecular docking techniques revealed that 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amines bind effectively to key enzymes involved in cancer progression, further supporting its potential as an anticancer agent.

Comparative Analysis

To highlight the unique properties of this compound, a comparison with other similar compounds is provided below:

Compound NameStructureIC50 (µM)Target
This compoundStructure5.04 - 13Colo205
Compound AStructure10 - 20U937
Compound BStructure15 - 25MCF7

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, using NaH as a base in THF with bromofluoroethane analogs can introduce fluorine-containing substituents. Optimize yields by controlling temperature (e.g., 0°C to room temperature), solvent polarity, and stoichiometric ratios of reagents. Purification via column chromatography or crystallization ensures product integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Combine ¹H NMR and ¹⁹F NMR to verify fluorine incorporation and substituent positions. HPLC (High-Performance Liquid Chromatography) with UV detection ensures purity (>95%). Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups like amine N-H stretches .

Q. What are the common chemical reactions involving the pyridine and amine moieties in this compound?

  • Methodological Answer : The amine group undergoes alkylation or acylation (e.g., with acyl chlorides), while the pyridine ring participates in electrophilic substitution (e.g., nitration or halogenation). Fluorine substituents may stabilize intermediates in SNAr (nucleophilic aromatic substitution) reactions under basic conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution, pyridinylmethyl groups) influence the compound’s reactivity and biological activity?

  • Methodological Answer : Fluorine enhances electronegativity, improving metabolic stability and membrane permeability. Pyridinylmethyl groups modulate steric effects and binding affinity in enzyme pockets. Compare analogs using SAR (Structure-Activity Relationship) studies, such as replacing fluorine with chlorine or methyl groups to assess activity changes .

Q. What in vitro assays are suitable for evaluating kinase inhibitory activity, and how can results be validated?

  • Methodological Answer : Use TrkA kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) with recombinant proteins. Validate results via IC₅₀ determination and cross-testing against related kinases (e.g., CSF1R). Reference protocols from similar compounds like KRC-108 () or PLX5622 ( ) .

Q. How can computational modeling predict binding interactions with target proteins?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., TrkA PDB: 4AOJ). Validate predictions with MD (Molecular Dynamics) simulations to assess binding stability. Cross-reference with crystallographic data from analogs ( ) .

Q. How should researchers resolve contradictions in synthetic yield data during reaction scale-up?

  • Methodological Answer : Conduct Design of Experiments (DoE) to test variables (solvent, catalyst loading, temperature). For example, reports yields from 31% to 81% based on reagent purity and reaction time. Use inline analytics (e.g., FTIR) for real-time monitoring .

Q. What crystallographic techniques are recommended for determining the 3D structure of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data. Refine structures using SHELXL ( ), and validate hydrogen bonding/π-stacking interactions with Mercury software. Reference protocols from pyridine derivatives ( ) .

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